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Executive Summary

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally
bioavailable small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. Developed
by Roche, Petesicatib was investigated for the treatment of a range of autoimmune diseases,
including Sjégren’'s syndrome, celiac disease, and psoriasis. The rationale for its development
was based on the critical role of cathepsin S in the processing of the invariant chain (li) and the
subsequent loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II
molecules. By inhibiting this key step in the antigen presentation pathway, Petesicatib was
designed to attenuate the activation of CD4+ T cells, a central driver of autoimmune pathology.

This technical guide provides a comprehensive overview of the development history of
Petesicatib, from its mechanism of action and preclinical evaluation to its progression through
clinical trials. Despite demonstrating target engagement in early clinical studies, the
development of Petesicatib was ultimately discontinued by Roche in 2019 following a Phase II
trial in Sjogren's syndrome that did not meet its primary efficacy endpoint.[1][2] This document
summarizes the key scientific findings and methodologies employed throughout the
development program, offering valuable insights for researchers and professionals in the field
of drug development for autoimmune diseases.
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Mechanism of Action: Targeting the MHC Class Il
Antigen Presentation Pathway

Petesicatib exerts its immunomodulatory effects by selectively inhibiting the enzymatic activity
of cathepsin S.[3] Cathepsin S is a cysteine protease predominantly expressed in antigen-
presenting cells (APCs), such as B cells, dendritic cells, and macrophages. Its primary function
within the endo-lysosomal compartments is the final proteolytic cleavage of the invariant chain
(li, or CD74), which is associated with newly synthesized MHC class Il molecules.

The invariant chain plays a crucial chaperone role, preventing the premature binding of
endogenous peptides to the MHC class Il groove in the endoplasmic reticulum and guiding the
MHC-II/li complex to the endocytic pathway. Within the endosomes, the invariant chain is
progressively degraded by various proteases, leaving a small fragment known as the class II-
associated invariant chain peptide (CLIP) still bound to the peptide-binding groove. Cathepsin
S is responsible for the final cleavage of CLIP, a rate-limiting step that allows for the loading of
exogenous antigenic peptides. The resulting peptide-MHC class Il complexes are then
transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive
immune response.

By inhibiting cathepsin S, Petesicatib prevents the complete degradation of the invariant
chain, leading to the intracellular accumulation of a specific fragment known as Lip10.[4][5] This
accumulation serves as a key pharmacodynamic biomarker of target engagement. The
persistence of the Lip10 fragment within the MHC class Il binding groove effectively blocks the
loading of antigenic peptides, thereby reducing the presentation of autoantigens to CD4+ T
cells and dampening the subsequent inflammatory cascade.

Endoplasmic Reticulum Endo-Lysosomal Compartment Cell Surface
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Figure 1: Mechanism of Action of Petesicatib in the MHC Class Il Antigen Presentation
Pathway.

Preclinical Development

The preclinical development of Petesicatib focused on characterizing its potency, selectivity,
and pharmacodynamic effects in both in vitro and in vivo models.

In Vitro Studies

o Enzymatic Assays: Petesicatib demonstrated high potency in enzymatic assays, with a
reported IC50 of 0.1 nM for human cathepsin S and 0.3 nM for murine cathepsin S. The
compound exhibited excellent selectivity, with no sub-micromolar inhibition of other tested
cathepsins (L, B, K, and F), with the exception of cathepsin V (IC50 of 700 nM).

o Cell-based Assays: The primary cell-based assay used to confirm target engagement was
the Lip10 accumulation assay. Treatment of human peripheral blood mononuclear cells
(PBMCs) with Petesicatib resulted in a dose-dependent accumulation of the Lip10 fragment,
particularly in B cells and myeloid dendritic cells. This assay served as a crucial tool for
assessing the pharmacodynamic activity of the compound.

In Vivo Studies

e Animal Models: Preclinical in vivo studies were conducted in various animal models,
including cynomolgus monkeys. Oral administration of Petesicatib to these animals led to a
measurable accumulation of Lip10 in circulating B cells, confirming the drug's ability to
engage its target in a whole-animal system.

o Efficacy Models: In a mouse model of systemic lupus erythematosus (MRL/Ipr mice),
Petesicatib was shown to attenuate systemic autoimmunity. It effectively suppressed
hypergammaglobulinemia, anti-dsDNA antibody production, albuminuria, and lupus nephritis
disease activity.

Clinical Development
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The clinical development program for Petesicatib encompassed several Phase | and Phase II
studies across different autoimmune indications.

Phase | Studies

Phase | studies were conducted in healthy volunteers to assess the safety, tolerability,
pharmacokinetics, and pharmacodynamics of Petesicatib. A study in healthy volunteers
(NCT02295332) evaluated single ascending doses of the drug. A key finding from these early
studies was the dose-dependent accumulation of Lip10 in B cells, which served as a valuable
pharmacodynamic biomarker to guide dose selection for subsequent trials.

Phase Il Studies

o Celiac Disease (NCT02679014): Arandomized, double-blind, placebo-controlled Phase |
study was initiated to investigate the effects of repeated dosing of Petesicatib in volunteers
with celiac disease. The study aimed to assess the drug's impact on the immune response to
a gluten challenge. Participants were to receive 100 mg of Petesicatib or placebo twice daily
for 28 days. However, the development for celiac disease was discontinued in October 2019.

[6]

e Sjogren's Syndrome (NCT02701985): A Phase lla, randomized, double-blind, placebo-
controlled study was conducted to evaluate the efficacy and safety of Petesicatib in patients
with primary Sjogren's syndrome. A total of 75 patients were randomized to receive either
100 mg of Petesicatib twice daily or placebo for 12 weeks.

o Primary Endpoint: The primary endpoint was the proportion of patients with a > 3 point
reduction from baseline in the EULAR Sjogren's Syndrome Disease Activity Index
(ESSDAI) score.

o Results: The study did not meet its primary endpoint, with no statistically significant
difference observed in the proportion of responders between the Petesicatib and placebo
groups. Furthermore, no clinically meaningful treatment effects were observed for the
secondary outcomes.

o Conclusion: The lack of efficacy in this trial led to the discontinuation of the clinical
development of Petesicatib for autoimmune disorders.
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Experimental Protocols
Lip10 Intracellular Accumulation Assay (Flow
Cytometry)

This assay was a cornerstone of the Petesicatib development program for measuring target
engagement. The following is a generalized protocol based on standard intracellular flow
cytometry procedures.

Objective: To quantify the intracellular accumulation of the Lip10 fragment in specific immune
cell subsets (e.g., B cells, dendritic cells) following treatment with Petesicatib.

Materials:

e Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
o Petesicatib (RG-7625) or vehicle control (e.g., DMSO)

e Cell culture medium (e.g., RPMI-1640)

» Fixation/Permeabilization buffers

e Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells,
CD11c for myeloid dendritic cells)

» A specific primary antibody targeting the Lip10 neoepitope

» A fluorochrome-conjugated secondary antibody (if the primary Lip10 antibody is not directly
conjugated)

Flow cytometer
Procedure:

e Cell Culture and Treatment: Incubate whole blood or PBMCs with varying concentrations of
Petesicatib or vehicle control for a specified period (e.g., 24-48 hours) at 37°C.
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Surface Staining: Wash the cells and stain with a cocktail of fluorochrome-conjugated
antibodies against cell surface markers to identify the cell populations of interest. Incubate
for 30 minutes at 4°C in the dark.

Fixation: Wash the cells to remove unbound antibodies and then fix them using a fixation
buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. This step cross-links
proteins and preserves the cellular structure.

Permeabilization: Wash the fixed cells and then permeabilize the cell membrane using a
permeabilization buffer (e.g., containing saponin or Triton X-100). This allows the intracellular
antibodies to access their targets.

Intracellular Staining: Add the primary antibody against the Lip10 neoepitope to the
permeabilized cells and incubate for 30-60 minutes at room temperature.

Secondary Staining (if applicable): If the primary Lip10 antibody is not fluorochrome-
conjugated, wash the cells and add a fluorochrome-conjugated secondary antibody. Incubate
for 30 minutes at room temperature in the dark.

Data Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend
them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, collecting a
sufficient number of events for each sample.

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the
specific cell populations of interest based on their surface marker expression. Quantify the
median fluorescence intensity (MFI) of the Lip10 staining within each gated population to
determine the extent of Lip10 accumulation.
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Figure 2: Experimental Workflow for the Lip10 Intracellular Accumulation Assay.
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Data Summary

ble 1: linical Activity of icatil

Parameter Species Value
IC50 (Cathepsin S) Human 0.1 nM
Murine 0.3 nM

IC50 (Cathepsin V) Human 700 nM
EC50 (Lip10 Accumulation) Human B-cells 15.8 nM

Table 2: Overview of Key Clinical Trials

Trial
. Indication Phase Design Key Details Outcome
Identifier
) 100 mg
Randomized, o
] ) Petesicatib
NCT0267901  Celiac Double-Blind, Development
_ I BID for 28 ) ]
4 Disease Placebo- discontinued
days vs.
Controlled
Placebo
Did not meet
100 mg )
_ o primary
Randomized, Petesicatib )
) ) endpoint of
NCT0270198  Sjogren's Double-Blind,  BID for 12 _
lla >3 point
5 Syndrome Placebo- weeks vs. o
reduction in
Controlled Placebo
ESSDAI
(n=75)
score
Assessed
Demonstrate
) safety, PK,
Single d dose-
NCT0229533  Healthy . and PD
I Ascending ] dependent
2 Volunteers (Lip10
Dose _ target
accumulation
engagement

)

Conclusion and Future Perspectives
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The development of Petesicatib by Roche represents a well-founded scientific endeavor to
target a key mechanism in autoimmunity. The selective inhibition of cathepsin S offered a
promising strategy to modulate the adaptive immune response. The successful development of
a robust pharmacodynamic biomarker, the Lip10 accumulation assay, allowed for clear
demonstration of target engagement in both preclinical models and human subjects.

Despite these promising early-stage findings, the ultimate failure of the Phase Il trial in
Sjogren's syndrome to demonstrate clinical efficacy underscores the challenges of translating a
specific immunological mechanism into a clinically meaningful benefit for patients with complex
autoimmune diseases. The reasons for this lack of efficacy could be multifactorial, including the
possibility that cathepsin S inhibition alone is insufficient to overcome the established
autoimmune pathology in this patient population, or that the chosen clinical endpoints were not
sensitive enough to detect a subtle drug effect.

The story of Petesicatib's development provides valuable lessons for the field. It highlights the
importance of robust pharmacodynamic biomarkers in early drug development and
simultaneously serves as a reminder of the translational hurdles in immunology. The detailed
understanding of the cathepsin S pathway and the tools developed to measure its modulation,
however, remain a significant scientific contribution that may yet inform future drug discovery
efforts in autoimmune and inflammatory diseases.
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 To cite this document: BenchChem. [The Development of Petesicatib (RG-7625): A Selective
Cathepsin S Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609917#the-history-of-petesicatib-s-development-by-
roche]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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